(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
The compound (E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one belongs to the 1,2,4-triazolo-triazine class, a family of nitrogen-rich heterocycles known for diverse biochemical activities . Its structure features:
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(2,4-dichlorophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O/c1-15(2,3)12-13(24)23(14-20-18-8-22(14)21-12)19-7-9-4-5-10(16)6-11(9)17/h4-8H,1-3H3/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIJTRLZUUBCNK-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a member of the triazole family, known for its diverse biological activities. This article discusses its biological activity, focusing on antimicrobial properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.24 g/mol. The structure features a triazole ring and a benzylidene group that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. Specifically, compounds similar to this compound have shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Relative Inhibition (%) |
|---|---|---|---|
| 2e | E. coli | 25 | 78.1 |
| 2k | S. aureus | 30 | 93.8 |
| 2l | P. oryzae | 13 | 43.3 |
| 2m | R. solani | 27 | 93.1 |
Note: Values are derived from disc diffusion assays conducted on various strains.
The mechanism by which triazole derivatives exert their antimicrobial effects typically involves the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death.
Study 1: Antifungal Activity
In a study published by Lu Lin et al., several triazole derivatives were synthesized and tested for their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal properties with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the specific derivative tested .
Study 2: Antibacterial Activity
Another study focused on the antibacterial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives achieved inhibition zones exceeding 30 mm in diameter when tested using the agar well diffusion method . This suggests a strong potential for these compounds in treating bacterial infections.
Comparison with Similar Compounds
Key Observations:
- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or cyclization reactions. The tert-butyl group is introduced early in the triazinone ring formation, while benzylidene/benzylmercapto groups are added later .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility: The tert-butyl and chlorine substituents in the target compound may reduce aqueous solubility compared to the benzylmercapto analog (C₁₁H₁₀N₆OS), which has polar thioether and amino groups.
- Chlorine atoms may increase molecular rigidity .
Tautomerism and Electronic Effects
- Tautomeric Preference: The triazolo-triazine core predominantly exists in the amino-oxo tautomeric form (7H-tautomer) rather than the 5H-form, as confirmed for the benzylmercapto analog . This tautomerism is critical for intermolecular interactions and bioactivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how is its structural integrity validated?
- Methodology : The compound is synthesized via a coupling reaction between a triazolopyrazine precursor and 3,5-di-tert-butyl-4-hydroxybenzoic acid using EDCI·HCl and HOBt as coupling agents in DMF, with DIPEA as a base. The reaction is heated at 60°C for 18 hours, followed by purification via recrystallization or column chromatography .
- Structural Validation : X-ray crystallography (e.g., Acta Crystallographica reports) and spectroscopic techniques (NMR, IR) confirm the structure. CAS registry numbers and SMILES strings are used for cross-referencing .
Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Thin-layer chromatography (TLC) monitors reaction progress .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodology : Bayesian optimization and heuristic algorithms (e.g., Design of Experiments, DoE) systematically explore reaction parameters (temperature, solvent ratios, catalyst loading). Flow chemistry setups enable precise control over reaction kinetics and scalability .
Q. How do structural modifications influence biological activity?
- Methodology : Introduce substituents (e.g., trifluoromethyl groups, halogenated aryl rings) to study structure-activity relationships (SAR). Fluorinated analogs are prioritized for enhanced bioavailability, as seen in related triazolo-triazine systems . Biological assays (e.g., enzyme inhibition, receptor binding) quantify activity changes .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Methodology : Multi-technique validation: Pair X-ray diffraction with DFT (Density Functional Theory) simulations to resolve ambiguities in stereochemistry. Compare experimental NMR shifts with predicted values from computational tools like ACD/Labs or Gaussian .
Q. What advanced techniques characterize the compound’s electronic and steric properties?
- Methodology : Cyclic voltammetry assesses redox behavior. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities. Computational modeling (e.g., molecular docking) predicts interactions with biological targets .
Methodological Considerations
- Reaction Optimization : Traditional trial-and-error approaches are less efficient than algorithm-driven methods. For example, Bayesian optimization reduces the number of experiments needed to achieve >90% yield in analogous heterocyclic systems .
- Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for steps involving moisture-sensitive reagents (e.g., trifluoroacetylation) .
- Scale-Up Challenges : Transitioning from batch to continuous-flow reactors minimizes side reactions and improves reproducibility, as demonstrated in triazolo-pyrazine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
